The Physicochemical and Analytical Profile of 13C-Labeled p-Toluic Acid
The Physicochemical and Analytical Profile of 13C-Labeled p-Toluic Acid
An In-Depth Technical Guide for Drug Development and DMPK Professionals
Executive Summary
Isotopically labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetics (DMPK) studies. By incorporating a stable carbon-13 isotope into a molecular framework, researchers can achieve precise tracking of bioactive compounds and their metabolites via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This whitepaper provides a comprehensive technical analysis of 13C-labeled p-toluic acid (specifically p-Toluic acid- α -13C), a critical intermediate in the synthesis of pharmaceuticals such as tranexamic acid derivatives and para-aminomethylbenzoic acid (PAMBA)[1]. We will explore its physical characteristics, the thermodynamic causality behind its properties, a field-proven synthesis protocol, and self-validating analytical workflows.
Physicochemical Profiling: Unlabeled vs. 13C-Labeled
A common misconception in isotopic labeling is that the addition of a heavier neutron significantly alters the macroscopic physical state of the compound. In reality, the physical characteristics of p-toluic acid are overwhelmingly dictated by its ability to form strong intermolecular hydrogen-bonded dimers via its carboxylic acid moiety, alongside the π
π stacking of its aromatic rings.Because the α -carbon (the carboxyl carbon) is structurally shielded within this dimerized hydrogen-bond network, substituting 12C with 13C produces a negligible kinetic isotope effect (KIE) on phase-transition temperatures. Consequently, the melting and boiling points remain virtually identical to the unlabeled standard, while the molecular weight and mass-to-charge ratio ( m/z ) exhibit a predictable M+1 shift[2].
Quantitative Data Summary
| Property | p-Toluic Acid (Unlabeled) | p-Toluic Acid- α -13C | Causality / Note |
| CAS Number | 99-94-5[3] | 110625-18-8[2] | Distinct registry for isotopic purity. |
| Molecular Formula | C8H8O2[4] | CH3C6H4(13C)O2H[2] | Substitution at the carboxyl carbon. |
| Molecular Weight | 136.15 g/mol [3] | 137.14 g/mol [2] | Exact +0.99 Da mass shift (M+1). |
| Melting Point | 177 - 180 °C[5] | 177 - 180 °C[2] | Dominated by stable H-bonded dimerization. |
| Boiling Point | 274 - 275 °C[5] | 274 - 275 °C[2] | Vapor pressure unaffected by core mass shift. |
| Density | ~1.06 g/cm³[3] | ~1.06 g/cm³ | Crystal lattice packing remains unchanged. |
| Appearance | White crystalline powder[4] | White crystalline solid[2] | Electronic transitions (color) are unaffected. |
| 13C NMR (COOH) | δ 167.80 ppm[6] | δ 167.80 ppm (Enhanced) | Signal intensity increases by ~99x due to 99 atom % 13C[2]. |
Synthesis Workflow: Palladium-Catalyzed Hydroxycarbonylation
Historically, synthesizing 13C-labeled carboxylic acids required handling highly toxic and expensive 13CO gas. Modern, self-validating methodologies bypass this by using sodium formate-13C ( H13COONa ) as an external, condensed source of carbon monoxide[7].
Step-by-Step Methodology
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Reagent Preparation: In an inert glovebox environment (Argon or N2 ), combine p-iodotoluene (1.0 equiv), H13COONa (1.5 equiv), and a palladium catalyst system (e.g., Pd(OAc)2 with a phosphine ligand like dppf) in a sealed reaction vial.
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In Situ 13CO Generation: Inject acetic anhydride ( Ac2O ) and a tertiary amine base (e.g., Et3N ). The acetic anhydride reacts with the 13C-formate to generate a mixed acetic-formic anhydride. Upon gentle heating, this intermediate decomposes, releasing 13CO gas directly into the solvent matrix[7].
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Catalytic Carbonylation: Heat the mixture to 80-100 °C. The Palladium catalyst inserts into the aryl-iodide bond of p-iodotoluene. The in situ generated 13CO rapidly inserts into the Pd-Aryl bond.
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Hydrolysis: Quench the reaction with aqueous NaOH to hydrolyze the resulting intermediate, forming the sodium salt of p-toluic acid- α -13C.
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Isolation and Purification:
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Perform an organic wash (e.g., with ethyl acetate) to remove unreacted starting materials and catalyst residues.
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Acidify the aqueous layer with 1M HCl until the pH drops below 3. The p-toluic acid- α -13C will precipitate as a white crystalline solid due to its poor solubility in cold, acidic water[3].
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Filter, wash with cold water, and dry under a vacuum to yield the final product.
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Figure 1: Palladium-catalyzed hydroxycarbonylation workflow for 13C-labeled p-toluic acid.
Analytical Characterization and Self-Validation
To ensure the trustworthiness of the synthesized compound for DMPK studies, the analytical protocol must be a self-validating system. The physical appearance and melting point (177-180 °C) confirm the chemical identity, but isotopic purity (target: ≥ 99 atom % 13C) must be validated via orthogonal spectroscopic methods[2].
Protocol: 13C NMR Spectroscopy
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Sample Preparation: Dissolve 10 mg of the synthesized p-toluic acid- α -13C in 0.5 mL of deuterated dimethyl sulfoxide ( DMSO−d6 )[6].
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Acquisition: Run a 13C NMR sequence (e.g., 100 MHz).
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Causality of Results: In an unlabeled sample, the carboxyl carbon appears as a standard singlet at δ 167.80 ppm[6]. In the α -13C labeled sample, this specific peak will dominate the spectrum, exhibiting an intensity approximately 99 times greater than the natural abundance aromatic carbons ( δ 143.46, 129.80, 128.52 ppm). This massive signal enhancement perfectly validates the site-specific isotopic incorporation.
Protocol: Mass Spectrometry (ESI-MS)
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Sample Preparation: Dilute the compound in a methanol/water mixture (50:50 v/v) with 0.1% formic acid.
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Acquisition: Inject into an Electrospray Ionization Mass Spectrometer (ESI-MS) operated in negative ion mode (since carboxylic acids readily deprotonate).
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Causality of Results: Unlabeled p-toluic acid yields an [M−H]− peak at m/z 135.05. The labeled compound will yield an [M−H]− peak at m/z 136.05. The exact mass shift of +1.00 Da validates the successful replacement of 12C with 13C.
Figure 2: Orthogonal analytical validation logic tree for isotopic purity confirmation.
Applications in Drug Development
The primary value of 13C-labeled p-toluic acid lies in its utility as an intermediate. By substituting the carboxyl carbon with 13C, researchers create a stable "fingerprint" that survives complex metabolic pathways.
When p-toluic acid- α -13C is converted into downstream active pharmaceutical ingredients (APIs)—such as antifibrinolytic agents or novel oxadiazole antibacterial derivatives[8]—the 13C label allows mass spectrometers to easily distinguish the drug's metabolites from endogenous biological molecules in blood or urine samples. Because the physical characteristics (like lipophilicity and pKa) remain identical to the unlabeled drug, the labeled variant exhibits the exact same pharmacokinetic distribution, making it the perfect internal standard for quantitative assays.
References
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P-Toluic Acid | C8H8O2 | CID 7470 - PubChem National Center for Biotechnology Information[Link]
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p-Toluic acid - Wikipedia Wikipedia, The Free Encyclopedia[Link]
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99-94-5 CAS | p-TOLUIC ACID | Acids-Organic Loba Chemie[Link]
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Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides... MDPI[Link]
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